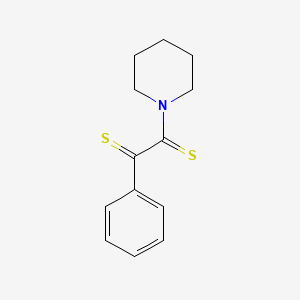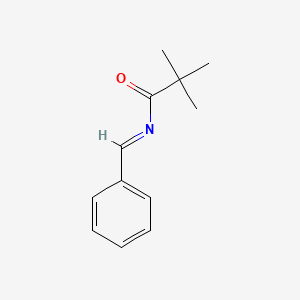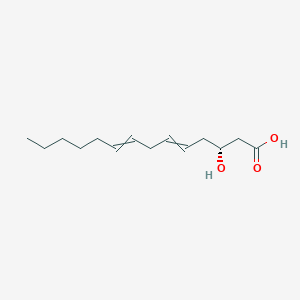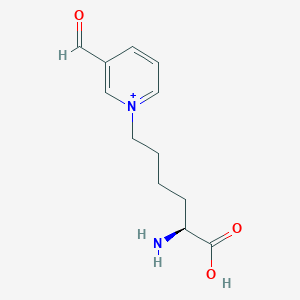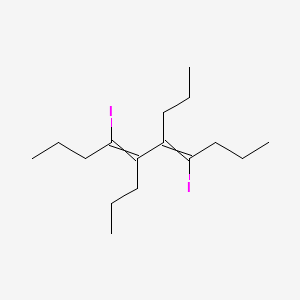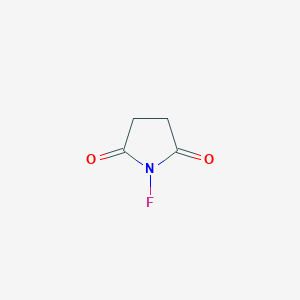![molecular formula C9H22O5SSi B12577560 Trimethoxy[3-(propane-2-sulfonyl)propyl]silane CAS No. 192800-80-9](/img/structure/B12577560.png)
Trimethoxy[3-(propane-2-sulfonyl)propyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethoxy[3-(propane-2-sulfonyl)propyl]silane is an organosilicon compound that features a silane group bonded to a propyl chain with a sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[3-(propane-2-sulfonyl)propyl]silane typically involves the reaction of a suitable silane precursor with a sulfonyl-containing reagent. One common method is the hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of fixed bed reactors with supported catalysts can enhance the efficiency of the hydrosilylation reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Trimethoxy[3-(propane-2-sulfonyl)propyl]silane undergoes various chemical reactions, including:
Hydrolysis: The trimethoxy groups can be hydrolyzed in the presence of water or moisture, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, resulting in polymeric structures.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols, typically under mild conditions to prevent decomposition.
Major Products Formed
Hydrolysis and Condensation: Siloxane polymers or networks.
Substitution: Various organosilicon compounds with different functional groups replacing the sulfonyl group.
科学研究应用
Trimethoxy[3-(propane-2-sulfonyl)propyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology: Employed in the modification of surfaces for biomolecule immobilization, enhancing the performance of biosensors and diagnostic devices.
Medicine: Investigated for its potential in drug delivery systems, where the silane moiety can facilitate the attachment of therapeutic agents to nanoparticles.
Industry: Utilized in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.
作用机制
The mechanism of action of Trimethoxy[3-(propane-2-sulfonyl)propyl]silane involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds These reactions enable the compound to form stable polymeric networks or modify surfaces
相似化合物的比较
Similar Compounds
- Trimethoxy[3-(methylamino)propyl]silane
- Trimethoxy[3-(phenylamino)propyl]silane
- Trimethoxy[3-(chloropropyl)]silane
Uniqueness
Trimethoxy[3-(propane-2-sulfonyl)propyl]silane is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity compared to other similar compounds. This functional group allows for specific substitution reactions that are not possible with other trimethoxysilanes, making it valuable for specialized applications in materials science and surface modification.
属性
CAS 编号 |
192800-80-9 |
|---|---|
分子式 |
C9H22O5SSi |
分子量 |
270.42 g/mol |
IUPAC 名称 |
trimethoxy(3-propan-2-ylsulfonylpropyl)silane |
InChI |
InChI=1S/C9H22O5SSi/c1-9(2)15(10,11)7-6-8-16(12-3,13-4)14-5/h9H,6-8H2,1-5H3 |
InChI 键 |
ZFWBGDKGQIAQRG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)S(=O)(=O)CCC[Si](OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B12577477.png)
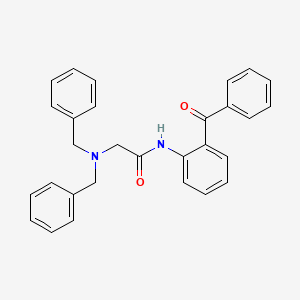
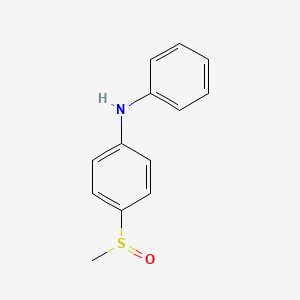
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
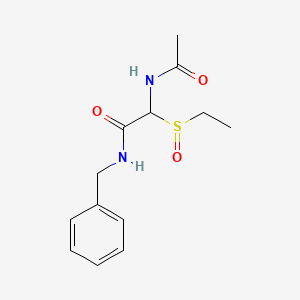
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
